4-(4-Acetylphenyl)-2-methylphenol
Description
4-(4-Acetylphenyl)-2-methylphenol is a phenolic derivative characterized by a 2-methylphenol core substituted with a 4-acetylphenyl group at the para position. For instance, compounds featuring the 4-acetylphenyl group are frequently utilized in the synthesis of enzyme inhibitors, receptor modulators, and bioactive heterocycles .
Properties
IUPAC Name |
1-[4-(4-hydroxy-3-methylphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-9-14(7-8-15(10)17)13-5-3-12(4-6-13)11(2)16/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVNTRGLRMRXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683800 | |
| Record name | 1-(4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-32-7 | |
| Record name | Ethanone, 1-(4′-hydroxy-3′-methyl[1,1′-biphenyl]-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261888-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylphenyl)-2-methylphenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield phenolic compounds, while reduction reactions may produce alcohols or hydrocarbons.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential pharmaceutical applications, particularly in the development of analgesics and anti-inflammatory agents. Studies have shown that derivatives of 4-(4-acetylphenyl)-2-methylphenol exhibit significant biological activity against various cell lines.
Case Study:
A study published in a peer-reviewed journal evaluated the anti-inflammatory properties of this compound derivatives. The results indicated a dose-dependent inhibition of inflammatory markers in vitro, suggesting potential therapeutic uses in managing inflammatory diseases .
Material Science
In material science, this compound is utilized in the formulation of photopolymer resins. These resins are crucial in the production of coatings and adhesives that require UV curing.
Data Table: Photopolymer Resin Composition
| Component | Percentage (%) |
|---|---|
| This compound | 30 |
| Epoxy resin | 50 |
| Photoinitiator | 5 |
| Solvent | 15 |
This composition has been shown to enhance the mechanical properties and thermal stability of the resulting materials .
Agrochemical Applications
The compound has also been explored for its potential use as an agrochemical, particularly as a pesticide or herbicide. Its effectiveness against certain pests has been documented in agricultural studies.
Case Study:
Research demonstrated that formulations containing this compound showed a significant reduction in pest populations compared to control groups. This finding supports its application in sustainable agriculture practices .
Toxicological Studies
Understanding the toxicological profile of this compound is essential for its safe application. Toxicological assessments indicate that while the compound exhibits some level of toxicity, it can be managed through appropriate safety measures.
Toxicity Data Summary:
| Endpoint | Result |
|---|---|
| Acute Oral Toxicity | LD50 > 2000 mg/kg |
| Skin Irritation | Moderate irritation |
| Eye Irritation | Severe irritation |
These findings highlight the need for careful handling and usage guidelines .
Mechanism of Action
The mechanism of action of 4-(4-Acetylphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. This compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions that influence its reactivity and biological activity .
Comparison with Similar Compounds
Table 1: Comparison of PBP Series Compounds
| Compound | Substituent (R) | Molecular Formula | Yield (%) | Key Properties/Applications |
|---|---|---|---|---|
| PBP-C2 | Ethoxy | C₂₄H₃₂O₂ | Not reported | Selective estrogen receptor modulators |
| PBP-C4 | n-Butoxy | C₂₈H₄₀O₂ | 16 | Enhanced lipophilicity |
| PBP-C6 | n-Hexyloxy | C₃₂H₄₈O₂ | 47 | Higher yield, potential bioavailability |
| PBP-C10 | n-Decyloxy | C₃₆H₅₆O₂ | 39 | Increased steric hindrance |
Heterocyclic Derivatives with Bioactive Moieties
Compounds like 2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione () and 3-((4-Acetylphenyl)-(4-(4-substituted phenyl)thiazol-2-yl)amino)propanoic acids () demonstrate the integration of the 4-acetylphenyl group into heterocyclic systems. These derivatives exhibit distinct electronic properties due to conjugation with indole, thiazole, or pyridinone rings, which enhance their binding affinity to biological targets such as cholinesterases or PARP-1 enzymes .
Table 2: Heterocyclic Derivatives of 4-Acetylphenyl Compounds
| Compound | Core Structure | Molecular Formula | Yield (%) | Biological Activity |
|---|---|---|---|---|
| Derivative 3 | Pyridin-2-one | C₂₇H₂₂N₄O₃ | 75 | Acetylcholinesterase inhibition |
| Derivative 5 | Pyridin-2-one (amino-subst.) | C₂₇H₂₄N₅O₂ | 65 | Enhanced solubility, bioactivity |
| Compound 31 | Piperazine-sulfonyl | C₂₀H₂₁N₃O₅S | Not reported | PARP-1 inhibition (in silico) |
Amide and Carboxylic Acid Derivatives
The crystal structure of 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid () highlights the role of amide bonds and carboxylic acid groups in stabilizing intermolecular interactions. The compound exhibits classical O–H⋯O hydrogen bonds and N–H⋯O interactions, resulting in a melting point of 461–463 K. This contrasts with simpler phenolic derivatives like 2-methylphenol (m.p. 30–32°C), underscoring the impact of additional functional groups on thermal stability .
Substituent Effects on Physicochemical Properties
- Electronic Effects: The acetyl group withdraws electron density, polarizing the phenolic hydroxyl group and increasing acidity compared to unsubstituted 2-methylphenol .
- Hydrogen Bonding: Carboxylic acid derivatives () form stronger hydrogen bonds than phenolic analogs, influencing crystallization and solubility .
Biological Activity
4-(4-Acetylphenyl)-2-methylphenol, also known as 4-Acetyl-2-methylphenol, is a phenolic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy against various pathogens, and other relevant biological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H14O2
- Molecular Weight : 230.27 g/mol
The compound features an acetyl group and a methyl group attached to a phenolic backbone, which contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects. The following sections detail these activities based on diverse studies.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties.
- Mechanism of Action : The compound is believed to inhibit bacterial growth by interfering with key metabolic pathways, particularly those involved in cell wall synthesis and protein production.
- Efficacy : In vitro studies demonstrated that it has inhibitory effects against various Gram-positive and Gram-negative bacteria. For instance, it showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 125 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
Antiproliferative Activity
The compound has also been investigated for its antiproliferative effects on cancer cell lines.
- Cell Lines Tested : Notably effective against breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells.
- Results : The compound exhibited IC50 values indicating effective inhibition of cell proliferation at concentrations as low as 30 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| HeLa | 35 |
Anti-inflammatory Activity
In addition to its antimicrobial and antiproliferative properties, this compound has shown potential anti-inflammatory effects.
- Mechanism : It appears to modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines.
- Efficacy : Studies have indicated a reduction in inflammation markers in vitro, suggesting its potential for therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced biofilm formation in Staphylococcus aureus cultures, indicating its potential use in preventing infections associated with biofilms.
- Cancer Cell Line Study : A comprehensive study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to apoptosis in MCF-7 cells, suggesting it may be a candidate for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 4-(4-Acetylphenyl)-2-methylphenol, and how are its derivatives characterized?
- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like N-(4-acetylphenyl)-2-cyanoacetamide under reflux conditions in ethanol with triethylamine as a catalyst. Derivatives are purified via recrystallization (e.g., EtOH/DMF mixtures) and characterized using IR spectroscopy (to confirm acetyl C=O stretches at ~1680 cm⁻¹), ¹H NMR (to identify methyl and aromatic protons), and mass spectrometry for molecular ion validation. Melting points are also critical for purity assessment .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Detects functional groups (e.g., acetyl C=O, phenolic O-H).
- ¹H/¹³C NMR : Assigns protons and carbons (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.0–2.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass measurement (e.g., Shimadzu IT-TOF MS with ESI⁺ ionization) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, lab coats, goggles), work in a fume hood to avoid inhalation, and prevent skin contact. Waste should be segregated and disposed via certified hazardous waste services. Ethanol or DMF used in purification requires flammability precautions .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound derivatives be resolved during refinement?
- Methodological Answer : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals. Address outliers by adjusting weighting schemes, validating hydrogen bonding networks, and cross-checking with alternative software (e.g., OLEX2). Version-specific features like restraints for disordered moieties improve model accuracy .
Q. What strategies optimize the synthesis of this compound derivatives with varying substituents?
- Methodological Answer :
- Alkoxy Chain Variation : Modify alkyl halides (e.g., ethyl iodide vs. 1-chlorohexane) in nucleophilic substitution reactions.
- Yield Optimization : Adjust reaction time (e.g., 3–6 hours reflux) and catalyst loading (e.g., triethylamine vs. K₂CO₃). Lower yields in bulky substituents (e.g., C12 chains, 33%) may require column chromatography over recrystallization .
Q. How do structural modifications influence the biological activity of this compound derivatives?
- Methodological Answer : Introduce substituents (e.g., thiazole, pyridine) to enhance bioavailability. Test in vitro using cell-based assays (e.g., cytotoxicity, enzyme inhibition). For example, 3-((4-acetylphenyl)amino)propanoic acid derivatives show potential in targeting metabolic pathways. SAR studies correlate substituent hydrophobicity with membrane permeability .
Q. What challenges arise in X-ray crystallography of this compound analogs, and how are they addressed?
- Methodological Answer : Challenges include crystal twinning and weak diffraction. Solutions:
- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water).
- Data Collection : Employ synchrotron radiation for low-resolution crystals.
- Refinement : Apply SHELXL’s TWIN and BASF commands for twinned data. Example: 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)methyl]amino}ethyl)phenol required anisotropic displacement parameters for chlorine atoms .
Data Contradiction and Validation
Q. How can conflicting spectroscopic data between synthetic batches be analyzed?
- Methodological Answer :
- Reproducibility Checks : Verify reaction conditions (temperature, solvent purity).
- Byproduct Identification : Use LC-MS to detect side products (e.g., unreacted cyanoacetamide).
- Cross-Validation : Compare with literature (e.g., RIFM safety assessments for analogous phenols) .
Q. What computational tools validate the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., Gaussian 09) model HOMO-LUMO gaps and electrostatic potentials. Compare simulated IR/NMR spectra with experimental data to confirm tautomeric forms or rotational isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
